4beta-Carboxy-19-nortotarol
Overview
Description
4beta-Carboxy-19-nortotarol is an organic compound with the chemical formula C20H28O3 and a molecular weight of 316.43 g/mol . It is a solid with a white or off-white crystal morphology and exhibits high stability . This compound is commonly used as an intermediate in drug synthesis and has notable antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 4beta-Carboxy-19-nortotarol is the process of lipid peroxidation . This compound can inhibit microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH .
Mode of Action
This compound interacts with its targets by inhibiting lipid peroxidation. It prevents the oxidative degradation of lipids, a process that can lead to cell damage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in lipid peroxidation. By inhibiting this process, this compound can prevent the formation of harmful peroxides and free radicals .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. By inhibiting lipid peroxidation, it can protect cells from oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Fe(III), can enhance its antioxidant activity . .
Biochemical Analysis
Biochemical Properties
4beta-Carboxy-19-nortotarol plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in lipid peroxidation processes . The nature of these interactions involves the inhibition of lipid peroxidation, a process that can lead to cell damage .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit lipid peroxidation . This can influence cell function by preventing damage to cellular components, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with biomolecules involved in lipid peroxidation . It inhibits the generation of superoxide anion, a reactive oxygen species that can cause oxidative stress and damage to cells .
Preparation Methods
4beta-Carboxy-19-nortotarol can be synthesized through the total synthesis of tetrahydrosterols . The synthetic methods may vary depending on specific experimental conditions, but common methods include:
Protection of alcohols: This step involves protecting the hydroxyl groups to prevent unwanted reactions.
Substitution reactions: These reactions involve replacing one functional group with another.
Hydrolysis: This step involves breaking down the compound using water or aqueous solutions.
Industrial production methods for this compound typically involve the extraction of natural products from the heartwoods of Podocarpus macrophyllus .
Chemical Reactions Analysis
4beta-Carboxy-19-nortotarol undergoes various types of chemical reactions, including:
Reduction: The compound can inhibit linoleic acid autoxidation but does not generate superoxide anion.
Substitution: Common reagents and conditions used in these reactions include Fe(III)-ADP/NADPH and Fe(III)-ADP/NADH.
The major products formed from these reactions include various oxidized and reduced derivatives of the compound .
Scientific Research Applications
4beta-Carboxy-19-nortotarol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4beta-Carboxy-19-nortotarol is part of a series of compounds with similar structures, including:
Totarol (CAS#511-15-9): A compound with similar antioxidant properties.
Totaradiol (CAS#3772-56-3): Another compound with similar chemical structure and properties.
Nagilactone C (CAS#24338-53-2): A compound with different functional groups but similar core structure.
Nagilactone B (CAS#19891-51-1): Similar to Nagilactone C but with slight variations in its molecular structure.
Hispidanin B (CAS#1616080-84-2): A compound with a larger molecular structure but similar core properties.
This compound is unique due to its specific inhibition of NADPH oxidase and its high stability, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSGGBGOKCJFA-AHRSYUTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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